![molecular formula C15H15FN2O4S2 B2531665 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide CAS No. 941974-36-3](/img/structure/B2531665.png)
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide involves the incorporation of a thiazolidinyl moiety into a benzenesulfonamide framework. Although the specific compound is not directly reported in the provided papers, the synthesis of similar sulfonamide compounds has been described. For instance, the paper titled "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase" outlines the synthesis of benzenesulfonamides with a phenylthiazol moiety . The process typically involves the formation of the thiazol ring followed by its attachment to the benzenesulfonamide core. The synthesis is likely to involve multiple steps, including nitration, reduction, cyclization, and sulfonamide coupling reactions.
Molecular Structure Analysis
The molecular structure of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide would feature a central sulfonamide linkage, a thiazolidin ring, and a fluorinated benzene ring. The thiazolidin ring is a five-membered sulfur-containing heterocycle, which can influence the electronic and steric properties of the molecule. The presence of a fluorine atom on the benzene ring can significantly affect the molecule's binding affinity and selectivity due to its electronegativity and size, as seen in the COX-2 inhibitor JTE-522, where the introduction of a fluorine atom increased selectivity .
Chemical Reactions Analysis
The chemical reactivity of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide would be influenced by the functional groups present in its structure. The sulfonamide group is typically stable under physiological conditions but can engage in hydrogen bonding due to its polar nature. The thiazolidin ring may be involved in metabolic transformations, potentially affecting the compound's pharmacokinetic profile. The fluorine atom's presence can enhance the metabolic stability of the aromatic ring to which it is attached, as observed in the development of COX-2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide would be characterized by its solubility, stability, and ability to cross biological membranes. The sulfonamide group generally increases water solubility, while the fluorinated aromatic ring might enhance lipophilicity, aiding membrane permeability. The compound's stability could be influenced by the thiazolidin ring, which may be susceptible to hydrolysis or other metabolic processes. The fluorine atom could contribute to the compound's overall stability and potency, as seen in the selective COX-2 inhibitor JTE-522 .
Scientific Research Applications
Bioactivity of Thiazolidin-4-Ones
Thiazolidin-4-ones are significant for their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity is crucial for optimizing the structure of thiazolidin-4-one derivatives as more efficient drug agents. This highlights the potential for designing new small molecules with enhanced biological activity, particularly among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).
Thiazolidines and Their Derivatives
Thiazolidine motifs, being pivotal in both organic synthesis and medicinal chemistry, compel research into new drug candidates. They exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The versatility in biological response makes thiazolidines a highly prized moiety for drug development. Various synthetic approaches, such as multicomponent reactions and green chemistry, have been employed to enhance selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives (Sahiba et al., 2020).
Future Directions
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVJEOYGGUMVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide |
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